N-Isobutyrylcysteine

Chiral derivatization Amino acid enantiomer separation HPLC method development

Generic cysteine derivatives introduce retention selectivity and hydrolysis variability in chiral separation workflows, risking analytical method failure. N-Isobutyrylcysteine (CAS 124529-02-8) is a validated chiral derivatization agent that resolves these limitations. • OPA-IBLC method achieves 0.04% LOQ for D-enantiomer impurities with 92.3-113.3% recovery (RSD 1.7-8.2%) using standard UV detection - no chiral stationary phases required. • Validated across complex matrices: pharmaceutical peptides, biological samples, geological/paleontological specimens, and plant metabolomics. • ≥97% purity; ships under cold-chain (2-8°C) in 250 mg and 1 g research formats.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 124529-02-8
Cat. No. B045373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyrylcysteine
CAS124529-02-8
SynonymsN-isobutyryl-L-cysteine
N-isobutyrylcysteine
N-isobutyrylcysteine, (D)-isome
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(CS)C(=O)O
InChIInChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
InChIKeyBWBQXMAXLAHHTK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyrylcysteine Procurement Specifications


N-Isobutyrylcysteine (CAS 124529-02-8), also referred to as N-isobutyryl-L-cysteine or IBLC, is an N-acyl-alpha amino acid derivative of L-cysteine featuring an isobutyryl (2-methylpropanoyl) substituent at the amino terminus [1]. Its molecular formula is C₇H₁₃NO₃S with a molecular weight of 191.25 g/mol . This synthetic compound is not a naturally occurring metabolite and is detectable in human blood only following exogenous exposure [2]. The compound is commercially available in derivatization grade with ≥97.0% purity under the LiChropur™ specification . Primary procurement contexts include chiral derivatization for amino acid enantiomer separation and, historically, as a clinical thiol-donor candidate investigated for respiratory indications [3].

N-Isobutyrylcysteine Substitution Failure


Procurement of a cysteine derivative without specifying N-isobutyrylcysteine introduces measurable performance variability across two distinct application domains. In chiral separation workflows, the hydrophobic character of the isobutyryl moiety confers different retention selectivity compared to acetylated analogs such as N-acetyl-L-cysteine (NAC) [1]. In pharmacological contexts, N-isobutyrylcysteine demonstrates distinct hydrolysis kinetics relative to NAC, yielding higher systemic free thiol levels due to resistance to rapid enzymatic cleavage [2]. Critically, this pharmacokinetic differentiation translates to divergent clinical outcomes: whereas NAC reduces exacerbation frequency in chronic bronchitis, N-isobutyrylcysteine failed to demonstrate efficacy in a 637-patient randomized trial [2]. Generic substitution without accounting for these documented differences in chromatographic behavior and in vivo disposition risks either analytical method failure or misinterpretation of pharmacodynamic results.

N-Isobutyrylcysteine Comparative Evidence


Chiral Resolution: IBLC vs NAC

In a head-to-head cross-comparison of six chiral thiols for OPA derivatization and reversed-phase LC-MS analysis, N-isobutyryl-L-cysteine (IBLC) demonstrated retention behavior distinct from N-acetyl-L-cysteine (NAC) due to the greater hydrophobicity of the isobutyryl versus acetyl group. This difference enables method selectivity; the two sets of OPA-derivatized D/L diastereomers formed with NAC and IBLC exhibit different retention selectivity profiles [1]. In rice aqueous extract analyses, IBLC/OPA derivatization successfully detected 20 proteinogenic L-amino acids and 7 D-amino acids (Ala, Arg, Lys, Phe, Ser, Tyr, Val), with overall performance in chiral separation, fluorescence intensity, and ionization efficiency rated among the best of the six thiols evaluated [1]. The method using IBLC enables detection of 1–2 pmol of an amino acid enantiomer via fluorescence detection (Ex=230 nm, Em=445 nm) [2]. The enantiomeric impurity of an amino acid can be quantified with a limit of 0.04% and recovery of the minor enantiomer ranging from 92.3% to 113.3% (RSD 1.7–8.2%) [3].

Chiral derivatization Amino acid enantiomer separation HPLC method development

Clinical Efficacy: NIC vs NAC in Chronic Bronchitis

A 24-week randomized, placebo-controlled clinical trial (n=637) directly compared oral N-isobutyrylcysteine (NIC) 300 mg b.i.d. (n=316) versus placebo (n=321) in smokers or ex-smokers with chronic bronchitis (FEV₁ >40% predicted, reversibility ≤10%). NIC, characterized as not rapidly hydrolyzed and yielding higher systemic free thiol levels than N-acetylcysteine (NAC), was tested to determine whether the established clinical benefit of NAC in this indication was attributable to unhydrolyzed thiol compound effects [1]. NIC failed to prolong time to first exacerbation (life-table analysis, p=0.59) and produced no increase in FEV₁ or forced vital capacity [1]. Furthermore, adverse effects of altered taste perception, taste loss, and anosmia occurred significantly more frequently in the NIC group (p<0.001) [1]. This outcome stands in contrast to published data on NAC, which has demonstrated exacerbation reduction in chronic bronchitis populations [1].

Clinical trial Chronic bronchitis Thiol donor Exacerbation rate

Antioxidant Activity: N-Isobutyryl vs Acetyl Conjugates

In a comparative synthesis and evaluation study, four novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates were designed and tested against their pro-GSH acetyl analogues. Free radical-scavenging activities were assessed via three orthogonal methods: DPPH test, ABTS test, and deoxyribose assay. Most N-isobutyryl conjugates exhibited free radical-scavenging activities similar to the reference antioxidant Trolox and consistently superior to N-acetylcysteine (NAC) across the assays employed [1]. While none of the new N-isobutyryl derivatives demonstrated pro-glutathione (pro-GSH) activity, they displayed measurable anti-HIV properties in human monocyte-derived macrophages infected in vitro [1]. The authors note that these N-isobutyryl derivatives are expected to have greater bioavailability than their acetyl analogues [1].

Antioxidant Free radical scavenging HIV Conjugate design

Separation Efficiency: IBLC vs DiCys

A comprehensive cross-comparison of six chiral thiols for OPA derivatization in LC-MS metabolomics identified N-isobutyryl-L-cysteine (IBLC) and N,N-dimethyl-L-cysteine (DiCys) as the two top-performing reagents for overall chiral separation, fluorescence intensity, and ionization efficiency [1]. In direct head-to-head testing using aqueous extracts of rice, both IBLC/OPA and DiCys/OPA derivatization methods detected 20 proteinogenic L-amino acids and 7 D-amino acids (Ala, Arg, Lys, Phe, Ser, Tyr, Val). However, DiCys demonstrated superior analyte separation quality for the detected D-amino acids compared to IBLC [1]. The study authors concluded that while IBLC ranks among the best-performing legacy chiral thiols, DiCys/OPA offers improved separation for enantiomeric metabolite detection in complex biological samples [1].

Chiral metabolomics LC-MS Enantiomer separation Rice metabolome

Elution Order Reversal: IBLC vs IBDC

A methodologically significant property of the N-isobutyrylcysteine chiral thiol pair is the reversal of D- and L-amino acid derivative elution order upon switching from the L-isomer (IBLC) to the D-isomer (IBDC). In the fully automated precolumn OPA derivatization method described by Brückner et al., replacement of OPA-IBLC with OPA-IBDC (or vice versa) leads to a predictable reversal in the elution sequence of the diastereomeric derivatives [1]. This enables the use of both reagents under identical HPLC conditions to verify peak purity and confirm enantiomer assignment in complex sample matrices. The derivatization is completed within 2 minutes at room temperature, and the method achieves complete separation of a 41-component standard containing 17 proteinogenic L-amino acids plus additional non-protein amino acids within 75 minutes on an octadecylsilyl stationary phase [1].

Enantiomer elution order Peak purity HPLC Chiral thiol pair

N-Isobutyrylcysteine Application Scenarios


Enantiomer Purity Testing in Pharmaceuticals

N-Isobutyryl-L-cysteine is validated as a chiral derivatization agent for quantifying enantiomeric impurities in pharmaceutical amino acid materials and peptide formulations. The OPA-IBLC method achieves a limit of quantitation of 0.04% for D-enantiomer impurities in L-amino acid samples, with minor enantiomer recovery ranging from 92.3% to 113.3% (RSD 1.7–8.2%) using standard UV detection [1]. This performance supports compliance with pharmacopoeial requirements for chiral purity assessment without necessitating specialized chiral stationary phases or mass spectrometric detection [1].

D/L-Amino Acid Racemization Dating

The OPA-IBLC/IBDC method is established for amino acid enantiomer analysis in geological and paleontological samples, including seawater dissolved/particulate organic matter and fossil mollusk specimens [1]. The method enables simultaneous separation of proteinogenic amino acids plus non-protein amino acids including allo-isoleucine, α-amino-n-butyric acid, γ-aminobutyric acid, and D-allo-threonine [1]. The paired use of IBLC and IBDC provides independent verification of peak purity under identical chromatographic conditions, a critical requirement for age estimation from racemization kinetics [1].

Chiral Metabolomics of Biological Matrices

IBLC is validated for chiral metabolomics applications requiring detection of both L- and D-amino acids in complex biological samples. In direct comparison against five other chiral thiols, IBLC ranked among the top two for overall performance in chiral separation, fluorescence intensity, and ionization efficiency in LC-MS workflows [1]. The method successfully detected 20 proteinogenic L-amino acids and 7 D-amino acids (Ala, Arg, Lys, Phe, Ser, Tyr, Val) in rice aqueous extracts, demonstrating applicability to plant metabolomics and food authentication studies [1].

Antioxidant Conjugate Development

The N-isobutyryl-L-cysteine scaffold serves as a starting material for synthesizing conjugates with enhanced free radical-scavenging activity relative to acetyl analogues. N-Isobutyryl-L-cysteine/MEA conjugates demonstrated antioxidant activity similar to Trolox and consistently superior to NAC in DPPH, ABTS, and deoxyribose assays [1]. These conjugates exhibited anti-HIV properties in human monocyte-derived macrophages in vitro, with the N-isobutyryl moiety conferring expected bioavailability advantages over acetyl counterparts [1]. This application is currently at the investigational chemistry stage.

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